molecular formula C9H18N2O B12117168 2-Pyrrolidinone, 1-[(diethylamino)methyl]- CAS No. 66297-50-5

2-Pyrrolidinone, 1-[(diethylamino)methyl]-

Cat. No.: B12117168
CAS No.: 66297-50-5
M. Wt: 170.25 g/mol
InChI Key: HUGKEFTYFAIGMJ-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-[(diethylamino)methyl]- is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine It is a derivative of pyrrolidinone, characterized by the presence of a diethylamino group attached to the nitrogen atom of the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-[(diethylamino)methyl]- typically involves the reaction of pyrrolidinone with diethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The general reaction can be represented as follows:

Pyrrolidinone+Diethylamine2-Pyrrolidinone, 1-[(diethylamino)methyl]-\text{Pyrrolidinone} + \text{Diethylamine} \rightarrow \text{2-Pyrrolidinone, 1-[(diethylamino)methyl]-} Pyrrolidinone+Diethylamine→2-Pyrrolidinone, 1-[(diethylamino)methyl]-

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Industrial methods also focus on the safe handling of reactants and the efficient recovery of solvents.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 1-[(diethylamino)methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of 2-Pyrrolidinone, 1-[(diethylamino)methyl]-.

    Reduction: Secondary amines.

    Substitution: Various substituted pyrrolidinone derivatives.

Scientific Research Applications

2-Pyrrolidinone, 1-[(diethylamino)methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a solvent for various reactions.

    Biology: Employed in the study of enzyme inhibitors and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with central nervous system activity.

    Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 2-Pyrrolidinone, 1-[(diethylamino)methyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group enhances its ability to cross biological membranes, allowing it to reach intracellular targets. It can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone: The parent compound, lacking the diethylamino group.

    N-Methyl-2-pyrrolidinone: A similar compound with a methyl group instead of a diethylamino group.

    N-Ethyl-2-pyrrolidinone: Contains an ethyl group instead of a diethylamino group.

Uniqueness

2-Pyrrolidinone, 1-[(diethylamino)methyl]- is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This group enhances its solubility in organic solvents and its ability to interact with biological targets, making it more versatile compared to its analogs.

Properties

CAS No.

66297-50-5

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-(diethylaminomethyl)pyrrolidin-2-one

InChI

InChI=1S/C9H18N2O/c1-3-10(4-2)8-11-7-5-6-9(11)12/h3-8H2,1-2H3

InChI Key

HUGKEFTYFAIGMJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CN1CCCC1=O

Origin of Product

United States

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